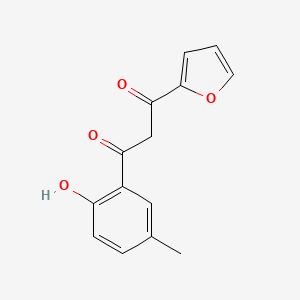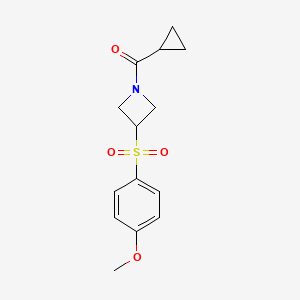
Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a methoxyphenyl group, a sulfonyl group, and an azetidinyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidinyl ring and the attachment of the sulfonyl and methoxyphenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidinyl ring, a type of beta-lactam, is a four-membered ring containing nitrogen. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-O-CH3) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar sulfonyl and methoxy groups could make this compound more soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of substituted azetidinones derived from compounds like Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone has attracted interest due to their biological and pharmacological potencies. These compounds, which include sulfonamide rings, represent important heterocyclic motifs found in several naturally occurring alkaloids. The synthesis process often involves condensation reactions and can be characterized using spectroscopic methods such as Infra Red-Vibrational spectroscopy, Proton Nuclear Magnetic Resonance, and mass spectroscopy (Jagannadham et al., 2019).
Antimicrobial and Anticancer Properties
- Chemical modifications of compounds similar to Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have led to the synthesis of derivatives with potent antimicrobial activities. These derivatives have shown increased activity against gram-negative bacteria and are particularly effective against P. aeruginosa and β-lactamase-producing bacteria (Kishimoto et al., 1984).
- Additionally, derivatives of Cyclopropyl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have been synthesized for anticancer and antituberculosis studies. Some of these derivatives demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb h37Rv, indicating their potential therapeutic applications (Mallikarjuna et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-11-4-6-12(7-5-11)20(17,18)13-8-15(9-13)14(16)10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIOQZSXIWDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)
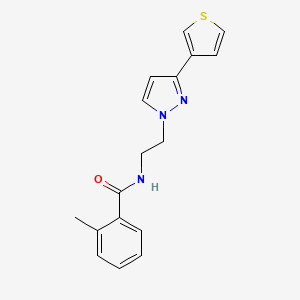
![(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2663582.png)
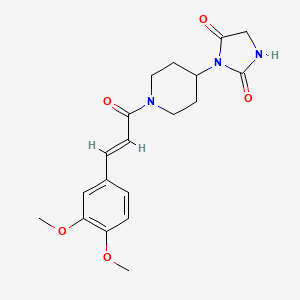
![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)
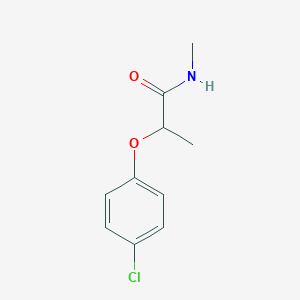
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)
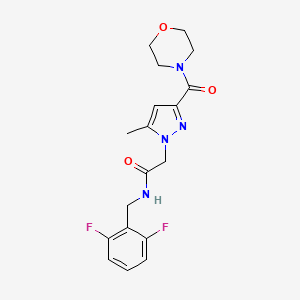
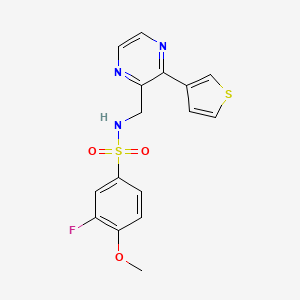
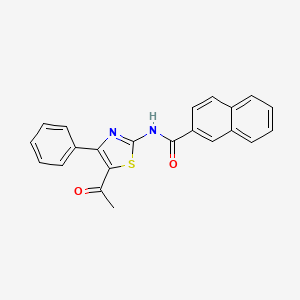
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)
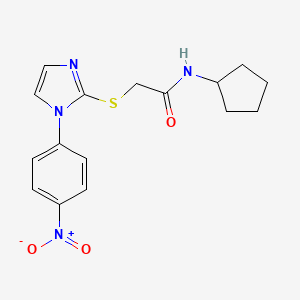
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
